Paeonol

Catalog No.
S538526
CAS No.
552-41-0
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeonol

CAS Number

552-41-0

Product Name

Paeonol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3

InChI Key

UILPJVPSNHJFIK-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(OC)C=C1O)=O

solubility

Soluble in DMSO

Synonyms

2-hydroxy-4-methoxyacetophenone, paeonol, peonol

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)O

The exact mass of the compound Paeonol is 166.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401442. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paeonol as a Reference Standard

Paeonol's high purity and consistent composition make it a valuable reference standard in scientific research. Researchers utilize it for:

  • Calibrating analytical methods: Paeonol serves as a benchmark for developing and validating analytical techniques used to measure Paeonol and related compounds in biological samples or complex mixtures.
  • Quantifying Paeonol content: In studies investigating the presence or concentration of Paeonol in plant extracts, pharmaceuticals, or other matrices, Paeonol acts as a reference point for accurate quantification.

Paeonol's Pharmacological Potential

Beyond its role as a reference standard, Paeonol itself is being investigated for its potential therapeutic effects. These studies explore its biological activities in various disease models, including:

  • Anti-inflammatory properties: Research suggests Paeonol may possess anti-inflammatory properties, potentially helpful in conditions like arthritis or inflammatory bowel disease [].
  • Neuroprotective effects: Studies are examining Paeonol's potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's [].
  • Antioxidant activity: Paeonol's antioxidant properties are being explored for their role in reducing oxidative stress, a factor in various diseases [].

Paeonol, chemically known as 1-(2-hydroxy-4-methoxyphenyl)-ethanone, has the molecular formula C9H10O3 and a molecular weight of approximately 166.2 g/mol . This compound appears as a crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but has limited solubility in water . It has been extensively studied for its potential therapeutic effects, particularly in traditional Chinese medicine.

Research suggests that paeonol may exert various effects through different mechanisms [, , ]. Some potential mechanisms include:

  • Anti-inflammatory effects: Paeonol may suppress the production of inflammatory molecules and reduce inflammation [].
  • Antioxidant effects: Paeonol may scavenge free radicals and protect cells from oxidative damage [].
  • Neuroprotective effects: Paeonol may protect brain cells from damage and improve cognitive function [].

While generally considered safe, high doses of paeonol may cause side effects like diarrhea and nausea []. More research is needed to determine its safety profile for long-term use.

Typical of phenolic compounds. It can participate in oxidation-reduction reactions, forming different derivatives. Additionally, it exhibits weak inhibitory effects on monoamine oxidase A and B enzymes, with IC50 values of 54.6 μM and 42.5 μM, respectively . The compound can also react with allergens to form polyphenol-allergen complexes, potentially leading to hypoallergenic proteins .

Paeonol demonstrates a variety of biological activities:

  • Anti-inflammatory Effects: It reduces thermal hyperalgesia and inhibits the production of nitric oxide and prostaglandin E2 in animal models .
  • Antioxidant Properties: Paeonol mitigates oxidative stress by reducing reactive oxygen species production .
  • Neuroprotective Effects: In models of Alzheimer's disease, paeonol has been shown to enhance levels of cortical cytochrome oxidase and vascular actin, improving behavioral outcomes .
  • Antitumor Activity: Paeonol exhibits anticancer effects through mechanisms such as apoptosis induction, inhibition of cell proliferation, and modulation of signaling pathways like PI3K/AKT and NF-κB .

Paeonol can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting paeonol from the bark of Paeonia suffruticosa using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through the methylation of 2-hydroxyacetophenone or via other organic synthesis routes that involve phenolic compounds.

Paeonol has numerous applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory, antioxidant, and anticancer properties, it is explored as a potential therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties make it an attractive ingredient in skincare products.
  • Food Industry: As a natural preservative due to its antimicrobial activity, it is being studied for use in food preservation.

Research indicates that paeonol interacts with various biological systems:

  • It modulates immune responses by regulating histamine and tumor necrosis factor-alpha levels during anaphylactic reactions .
  • Studies have shown that paeonol can enhance the efficacy of chemotherapy drugs while reducing their side effects on organs like the heart and liver .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with paeonol. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
EugenolPhenolic compoundFound in clove oil; known for analgesic properties.
VanillinAromatic aldehydeMain component of vanilla; widely used in flavoring.
CurcuminDiarylheptanoidActive component of turmeric; strong anti-inflammatory properties.
ResveratrolStilbenoidFound in grapes; known for cardiovascular benefits.
Gallic AcidTricarboxylic phenolicExhibits antioxidant properties; used in food preservation.

While these compounds share some functional characteristics with paeonol, its unique combination of anti-inflammatory, neuroprotective, and anticancer properties distinguishes it within this group.

Paeonia suffruticosa Andrews

Paeonia suffruticosa Andrews, commonly known as tree peony or Chinese moutan peony, represents the primary botanical source of paeonol. This deciduous shrub, native to the mountains of northwestern China, has been cultivated for millennia, initially as a source of traditional Chinese medicine, particularly from the skin of its roots known as Moutan cortex [1] [2] [3].

The species is taxonomically complex, as Paeonia × suffruticosa is not a naturally occurring species but rather represents a group of cultivated varieties resulting from hybridization with species exclusively belonging to the subsection Vaginatae [2] [4]. Genetic analysis has revealed that five species from the subsection Vaginatae together constitute the parentage of tree peony cultivars created before World War II. In over three-quarters of studied cultivars, the DNA of their chloroplasts is identical to that in Paeonia cathayana, indicating this species as the original maternal parent [2] [4].

Paeonia suffruticosa grows as a perennial deciduous shrub with stems reaching up to 2 meters in height. The plant features short, thick branches and leaves that are usually green to pale green, measuring 5-11 centimeters in length. The flowers display petals ranging from reddish purple to pink to white, with flowering occurring in May and fruit development in June [4].

The root bark of Paeonia suffruticosa, designated as Moutan cortex in pharmacopoeial standards, serves as the primary source of paeonol. According to the European Pharmacopoeia 10th edition, Moutan cortex should contain a minimum of 2.2% paeonol and 1.1% paeoniflorin [3]. The Chinese Pharmacopoeia distinguishes between two types of root bark preparations: Liandapi, where the root bark is harvested in autumn and dried in the sun, and Guadanpi, where the coarse bark is removed from lignified parts before drying [3].

Research has demonstrated that paeonol distribution within Paeonia suffruticosa varies significantly between different plant tissues and developmental stages. Studies on cultivated Paeonia ostii plants ranging from one to seven years of age showed that paeonol content varies without clear correlation to plant age, with the highest paeonol content of 11.42 milligrams per gram dry weight found in the phloem of seven-year-old plants [5]. Paeonol is predominantly distributed in the root phloem, with concentrations barely detectable in other organs such as leaves, petals, and stems [5].

Dioscorea japonica Thunberg

Dioscorea japonica Thunberg, known as East Asian mountain yam, yamaimo, or Japanese mountain yam, represents the secondary botanical source of paeonol. This species belongs to the family Dioscoreaceae and is native to Japan, including the Ryukyu and Bonin Islands, Korea, China, Taiwan, and Assam [6] [7].

The plant is characterized as a twining vine with slender stems that are loosely branched and possess bulbils. The tuber is cylindrical, large, and fleshy, serving as the primary storage organ. The leaves are opposite, rarely alternate, and triangular to ovate-triangular in shape, measuring 5-10 centimeters in length and 2-5 centimeters in width. The leaf apex is acuminate, and the surface is glabrous with 5-9 veins and petioles measuring 2-3 centimeters in length [7].

Dioscorea japonica contains antimutagenic compounds, including eudesmol and paeonol [6]. Research has identified paeonol as 2-hydroxy-4-methoxyacetophenone isolated from this species through dichloromethane extraction followed by silica gel column chromatography [8]. The compound was confirmed through electron ionization mass spectrometry and nuclear magnetic resonance spectroscopy analysis [8].

The distribution of Dioscorea japonica spans multiple botanical varieties across its native range. Four accepted varieties include: Dioscorea japonica var. japonica found in Japan, Korea, Taiwan, and multiple Chinese provinces; var. nagarum in India; var. oldhamii in China and Taiwan; and var. pilifera distributed across several Chinese provinces [6].

In traditional medicine systems, Dioscorea japonica has been utilized across Korea, China, Japan, and Indo-China for treating various conditions including indigestion, intestinal troubles, dysentery, diarrhea, and urogenital system disorders [7]. The tuber serves dual purposes as both a food source and medicinal material, with the mucilage from freshly crushed tubers applied to treat intestinal pain caused by inflammation or obstruction [7].

Extraction Methodologies and Yield Optimization

Conventional Extraction Methods

Traditional extraction methods for paeonol from plant materials have included steam distillation, decoction extraction, and organic solvent extraction. Steam distillation represents the most historically utilized method, characterized by its simplicity and high transfer rate. However, conventional steam distillation suffers from limitations including low extraction rates, extended extraction durations, and potential thermal degradation of heat-sensitive compounds [9].

Organic solvent extraction using dehydrated alcohol as the solvent has been employed with reflux extraction at 40°C. This method can effectively extract paeonol but faces challenges related to solvent consumption, environmental impact, and potential residual solvents in the final product [1] [10]. The extraction efficiency varies significantly depending on the polarity matching between the solvent and target compound.

Advanced Extraction Technologies

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction has emerged as a superior alternative to conventional methods, offering enhanced efficiency through cavitation effects that increase cell permeability and accelerate mass transfer. Optimization studies have established optimal parameters for ethanol-based ultrasound-assisted extraction: liquid-to-material ratio of 21:1 milliliters per gram, ethanol concentration of 62%, ultrasonic time of 31 minutes, ultrasonic temperature of 36°C, and ultrasonic power of 420 watts [9] [11].

Under these optimized conditions, the actual yield of paeonol reached 14.01 milligrams per gram of plant material, representing a significant improvement over conventional methods [11]. The ultrasound-assisted method demonstrates advantages including reduced extraction time, lower operating temperature, and improved extraction efficiency while maintaining compound integrity [9].

Deep Eutectic Solvent Extraction

Deep eutectic solvents have been investigated as environmentally friendly alternatives to conventional organic solvents. Research utilizing choline chloride-based deep eutectic solvents determined that the optimal composition consisted of choline chloride to lactic acid in a 1:2 molar ratio with 30% water content [12]. Optimal extraction conditions included a material-to-liquid ratio of 1:30 grams per milliliter, ultrasonic power of 300 watts, extraction time of 33 minutes, extraction temperature of 50°C, and vortex time of 5 minutes [12].

The deep eutectic solvent method achieved a combined yield of paeoniflorin and paeonol of 9.279 milligrams per gram, demonstrating the potential for green extraction technologies in natural product isolation [12].

Aqueous Two-Phase System Extraction

Aqueous two-phase systems have been developed for selective paeonol extraction, offering advantages of high efficiency and good selectivity. Studies evaluating 54 different aqueous two-phase systems demonstrated that ethanol-based systems provided optimal extraction performance. The theoretical optimization approach using solvation free energy calculations has enabled prediction of optimal organic solvent type, fraction, and aqueous salt concentration [13] [14].

The aqueous two-phase system approach allows for continuous operation, scalability, and biocompatibility while maintaining low interfacial tension [15]. However, the complexity of system optimization requires extensive experimental validation or theoretical modeling approaches.

Yield Optimization Strategies

Response Surface Methodology

Response surface methodology has been extensively applied to optimize extraction parameters for maximum paeonol yield. Single-factor experiments followed by response surface methodology enable systematic evaluation of multiple variables and their interactions. Key variables identified include liquid-to-material ratio, ethanol concentration, extraction time, temperature, and ultrasonic power [9] [11].

The optimization process revealed that paeonol yield increases with increasing liquid-to-material ratio up to an optimal point of 20:1, beyond which yields decrease due to increased dissolution of impurities [9]. Similarly, ethanol concentration optimization showed maximum yield at 60% ethanol, attributed to optimal polarity matching between solvent and paeonol [9].

Purification and Enrichment

Macroporous resin adsorption represents an effective purification strategy for paeonol enrichment. Among eight tested macroporous resins, HPD-300 demonstrated the highest adsorption and desorption qualities, increasing paeonol content from 6.93% in crude extract to 41.40% in purified extract [9] [11]. The purification process involves optimized loading, washing, and elution steps to maximize recovery while removing impurities.

The purification methodology includes determining optimal elution flow rates, with studies showing that flow rates of 1.0 to 1.5 milliliters per minute provide optimal desorption curves without significant tailing phenomena [9]. Higher flow rates result in broader peak shapes and lower paeonol concentrations in the effluent.

Comparative Yield Analysis

Comparative studies of different extraction methods reveal significant variations in paeonol yield and purity. Steam distillation typically yields 10.52 milligrams per gram, while steam distillation with sulfur trioxide micro-thermal explosion pretreatment achieves 11.89 milligrams per gram, representing a 13% improvement [16]. Ultrasound-assisted extraction with optimized parameters achieves the highest yields at 14.01 milligrams per gram [11].

The selection of extraction method depends on multiple factors including required purity, processing scale, environmental considerations, and economic feasibility. While ultrasound-assisted extraction provides the highest yields, steam distillation remains advantageous for its simplicity and established industrial applicability.

Biogenetic Pathways in Plant Systems

Shikimate Pathway Foundation

The biosynthesis of paeonol in plant systems originates from the shikimate pathway, a fundamental metabolic route responsible for producing aromatic amino acids and numerous secondary metabolites. The shikimate pathway converts phosphoenolpyruvate and erythrose 4-phosphate through seven enzymatic steps to form chorismate, which serves as the branch point for aromatic amino acid biosynthesis [17] [18].

The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase to form the first committed intermediate. Subsequent enzymatic transformations involving dehydroquinate synthase, dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and chorismate synthase ultimately produce chorismate [18].

The shikimate pathway is present in bacteria, fungi, algae, and plants but absent in animals, making it an attractive target for herbicides and antimicrobial agents. The pathway is regulated through feedback inhibition by aromatic amino acids and allosteric regulation of key enzymes [18].

Phenylpropanoid Pathway Integration

The phenylpropanoid pathway represents the primary route for paeonol biosynthesis, utilizing phenylalanine produced via the shikimate pathway as the initial substrate. The central phenylpropanoid pathway involves three key enzymatic activities: phenylalanine ammonia-lyase catalyzing phenylalanine deamination to trans-cinnamic acid, cinnamic acid 4-hydroxylase converting trans-cinnamic acid to 4-coumarate, and 4-coumarate-CoA ligase forming 4-coumaroyl-CoA [19] [20].

The phenylpropanoid pathway generates an enormous array of secondary metabolites based on the few intermediates from the shikimate pathway. The cooperating enzymes are proposed to be organized into metabolic complexes called metabolons, primarily associated with the endoplasmic reticulum [19]. This organization optimizes biosynthesis by providing direct transport of intermediates between successive enzymes, minimizing toxic intermediate accumulation, and coordinating reactions leading to different pathway branches [19].

Acetophenone Biosynthesis

Paeonol belongs to the acetophenone class of phenolic compounds, characterized by the presence of a ketone group attached to a benzene ring. The biosynthesis of acetophenones in plants involves multiple potential pathways, with the phenylpropanoid pathway serving as the primary route through modifications of cinnamic acid derivatives [21].

The formation of acetophenone structures can occur through several mechanisms, including the oxidative degradation of phenylpropanoid precursors, cyclization reactions, and direct condensation of acetyl units with aromatic precursors. The specific pathway for paeonol biosynthesis involves the hydroxylation and methoxylation of acetophenone intermediates to produce the characteristic 2-hydroxy-4-methoxy substitution pattern [21].

Research has demonstrated that paeonol structure includes the basic acetophenone skeleton with specific hydroxyl and methoxy substitutions. The compound's systematic name, 2-hydroxy-4-methoxyacetophenone, reflects its structural features derived from phenylpropanoid precursors [22] [23].

Enzymatic Modifications and Regulation

The final steps in paeonol biosynthesis involve specific enzymatic modifications including hydroxylation and methylation reactions. Hydroxylase enzymes catalyze the introduction of hydroxyl groups at specific positions on the aromatic ring, while methyltransferases add methyl groups to hydroxyl substituents to form methoxy groups [24].

The regulation of paeonol biosynthesis occurs at multiple levels, including transcriptional control of pathway genes, post-translational enzyme modifications, and feedback inhibition by end products. Environmental factors such as light, temperature, and stress conditions can significantly influence the expression of biosynthetic genes and the accumulation of paeonol in plant tissues [25].

Studies on barley phenylpropanoid metabolism have revealed that genes encoding pathway enzymes can be subdivided into early and late genes based on their expression patterns. Early genes are activated during initial developmental stages regardless of pigmentation, while late genes show specific activation patterns depending on the type of secondary metabolites being produced [25].

Metabolic Engineering and Biotransformation

Recent research has explored the biotransformation of paeonol using transgenic crown gall cultures and plant cell systems. Studies with transgenic crown galls of Panax quinquefolium demonstrated the capacity to catalyze glycosylation, hydroxylation, and methylation reactions on paeonol, producing derivatives including β-glucosides and methylated products [26].

The biotransformation approach offers potential advantages for producing paeonol derivatives with modified biological activities. The process yields various metabolites through enzymatic modifications, with β-glucoside formation representing a major biotransformation pathway achieving yields of 73.2% [26].

Understanding the biogenetic pathways enables the development of metabolic engineering strategies to enhance paeonol production in plant systems or heterologous hosts. The identification of key enzymes and regulatory mechanisms provides targets for genetic manipulation to increase yield or modify the spectrum of produced compounds [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

LogP

1.98 (LogP)

Appearance

Solid powder

Melting Point

52.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3R834EPI82

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000683 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

552-41-0

Metabolism Metabolites

Paeonol has known human metabolites that include (2-Acetyl-5-methoxyphenyl) hydrogen sulfate.

Wikipedia

Paeonol
Trimethylsilyl_cyclopentadiene

Dates

Last modified: 08-15-2023
1: Jin H, Wang M, Wang J, Cao H, Niu W, Du L. Paeonol attenuates isoflurane anaesthesia induced hippocampal neurotoxicity via modulation of JNK/ERK/P38MAPK pathway and regulates histone acetylation in neonatal rat. J Matern Fetal Neonatal Med. 2018 Jun 10:1-211. doi: 10.1080/14767058.2018.1487396. [Epub ahead of print] PubMed PMID: 29886761.
2: Liu X, Xu Q, Mei L, Lei H, Wen Q, Miao J, Huang H, Chen D, Du S, Zhang S, Zhou J, Deng R, Li Y, Li C, Li H. Paeonol attenuates acute lung injury by inhibiting HMGB1 in lipopolysaccharide-induced shock rats. Int Immunopharmacol. 2018 Jun 5;61:169-177. doi: 10.1016/j.intimp.2018.05.032. [Epub ahead of print] PubMed PMID: 29883962.
3: Zhang L, Chen Z, Gong W, Zou Y, Xu F, Chen L, Huang H. Paeonol Ameliorates Diabetic Renal Fibrosis Through Promoting the Activation of the Nrf2/ARE Pathway via Up-Regulating Sirt1. Front Pharmacol. 2018 May 18;9:512. doi: 10.3389/fphar.2018.00512. eCollection 2018. PubMed PMID: 29867511; PubMed Central PMCID: PMC5968333.
4: Saahene RO, Wang J, Wang ML, Agbo E, Pang D. The Antitumor Mechanism of Paeonol on CXCL4/CXCR3-B Signals in Breast Cancer Through Induction of Tumor Cell Apoptosis. Cancer Biother Radiopharm. 2018 May 30. doi: 10.1089/cbr.2018.2450. [Epub ahead of print] PubMed PMID: 29847158.
5: Fu J, Yu L, Luo J, Huo R, Zhu B. Paeonol induces the apoptosis of the SGC 7901 gastric cancer cell line by downregulating ERBB2 and inhibiting the NF κB signaling pathway. Int J Mol Med. 2018 May 23. doi: 10.3892/ijmm.2018.3704. [Epub ahead of print] PubMed PMID: 29845222.
6: Tsai CH, Hsu MH, Huang PH, Hsieh CT, Chiu YM, Shieh DC, Lee YJ, Tsay GJ, Wu YY. A paeonol derivative, YPH-PA3 promotes the differentiation of monocyte/macrophage lineage precursor cells into osteoblasts and enhances their autophagy. Eur J Pharmacol. 2018 Aug 5;832:104-113. doi: 10.1016/j.ejphar.2018.05.024. Epub 2018 May 18. PubMed PMID: 29782859.
7: Zhu XL, Chen JJ, Han F, Pan C, Zhuang TT, Cai YF, Lu YP. Novel antidepressant effects of Paeonol alleviate neuronal injury with concomitant alterations in BDNF, Rac1 and RhoA levels in chronic unpredictable mild stress rats. Psychopharmacology (Berl). 2018 May 12. doi: 10.1007/s00213-018-4915-7. [Epub ahead of print] PubMed PMID: 29752492.
8: Sun Z, Du J, Hwang E, Yi TH. Paeonol extracted from Paeonia suffruticosa Andr. ameliorated UVB-induced skin photoaging via DLD/Nrf2/ARE and MAPK/AP-1 pathway. Phytother Res. 2018 May 10. doi: 10.1002/ptr.6100. [Epub ahead of print] PubMed PMID: 29748977.
9: Xu Q, Liu X, Mei L, Wen Q, Chen J, Miao J, Lei H, Huang H, Chen D, Du S, Liu A, Zhang S, Zhou J, Deng R, Li Y, Li C, Li H. Paeonol Reduces the Nucleocytoplasmic Transportation of HMGB1 by Upregulating HDAC3 in LPS-Induced RAW264.7 Cells. Inflammation. 2018 May 7. doi: 10.1007/s10753-018-0800-0. [Epub ahead of print] PubMed PMID: 29736733.
10: Sun X, Wang P, Yao LP, Wang W, Gao YM, Zhang J, Fu YJ. Paeonol alleviated acute alcohol-induced liver injury via SIRT1/Nrf2/NF-κB signaling pathway. Environ Toxicol Pharmacol. 2018 Jun;60:110-117. doi: 10.1016/j.etap.2018.04.016. Epub 2018 Apr 22. PubMed PMID: 29704732.
11: Zhang RH, Li CR, Yang H, Li MN, Tsim KWK, Li P, Gao W. An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching. Chin J Nat Med. 2018 Apr;16(4):313-320. doi: 10.1016/S1875-5364(18)30061-X. PubMed PMID: 29703331.
12: Choy KW, Murugan D, Mustafa MR. Natural products targeting ER stress pathway for the treatment of cardiovascular diseases. Pharmacol Res. 2018 Jun;132:119-129. doi: 10.1016/j.phrs.2018.04.013. Epub 2018 Apr 21. Review. PubMed PMID: 29684674.
13: Jiao MJ, Deng Z, Zhang J, Wang SH, Cui WJ, Zhang GY, Liu A. [Preparation and quality standard of standard decoction of Chinese herbal medicine containing volatile components-case study of Moutan Cortex]. Zhongguo Zhong Yao Za Zhi. 2018 Mar;43(5):891-896. doi: 10.19540/j.cnki.cjcmm.20180105.017. Chinese. PubMed PMID: 29676084.
14: Liao M, Cheng X, Zhang X, Diao X, Liang C, Zhang L. Qualitative and Quantitative Analyses of Active Constituents in Trollius ledebourii. J Chromatogr Sci. 2018 Apr 13. doi: 10.1093/chromsci/bmy035. [Epub ahead of print] PubMed PMID: 29668849.
15: Zhu N, Wu XX, Tian Y, Zhu JX, Li JC. Pharmacokinetic and Pharmacodynamics of Self-Assembled Cubic Liquid Crystalline Nanoparticle Gel After Transdermal Administration. Med Sci Monit. 2018 Apr 18;24:2330-2338. PubMed PMID: 29666359; PubMed Central PMCID: PMC5926275.
16: Zhang WW, Xu F, Wang D, Ye J, Cai SQ. Buyang Huanwu Decoction ameliorates ischemic stroke by modulating multiple targets with multiple components: In vitro evidences. Chin J Nat Med. 2018 Mar;16(3):194-202. doi: 10.1016/S1875-5364(18)30047-5. PubMed PMID: 29576055.
17: Zhao B, Shi QJ, Zhang ZZ, Wang SY, Wang X, Wang H. Protective effects of paeonol on subacute/chronic brain injury during cerebral ischemia in rats. Exp Ther Med. 2018 Apr;15(4):3836-3846. doi: 10.3892/etm.2018.5893. Epub 2018 Feb 26. PubMed PMID: 29563983; PubMed Central PMCID: PMC5858057.
18: Yang CT, Lu GL, Hsu SF, MacDonald I, Chiou LC, Hung SY, Chen YH. Paeonol promotes hippocampal synaptic transmission: The role of the Kv2.1 potassium channel. Eur J Pharmacol. 2018 May 15;827:227-237. doi: 10.1016/j.ejphar.2018.03.020. Epub 2018 Mar 15. PubMed PMID: 29550337.
19: Wu J, Sun C, Wang R, Li J, Zhou M, Yan M, Xue X, Wang C. Cardioprotective effect of paeonol against epirubicin-induced heart injury via regulating miR-1 and PI3K/AKT pathway. Chem Biol Interact. 2018 Apr 25;286:17-25. doi: 10.1016/j.cbi.2018.02.035. Epub 2018 Mar 2. PubMed PMID: 29505745.
20: Li C, Yang L, Wu H, Dai M. Paeonol Inhibits Oxidized Low-Density Lipoprotein-Induced Vascular Endothelial Cells Autophagy by Upregulating the Expression of miRNA-30a. Front Pharmacol. 2018 Feb 8;9:95. doi: 10.3389/fphar.2018.00095. eCollection 2018. PubMed PMID: 29472864; PubMed Central PMCID: PMC5809422.

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